Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate
Description
Structural Identification and Nomenclature
This compound possesses a distinctive molecular architecture characterized by the integration of multiple heterocyclic systems within a single molecular framework. The compound's systematic nomenclature reflects its complex structural composition, where the core thiazole ring serves as the central scaffold for various functional group attachments. According to chemical database records, the molecule exhibits a molecular formula of C₁₁H₁₆N₂O₂S with a corresponding molecular weight of 240.32 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as O=C(C1=C(C)N=C(C2CNCC2)S1)OCC, which explicitly delineates the connectivity patterns between the thiazole core, pyrrolidine substituent, and ethyl carboxylate moiety.
The three-dimensional molecular architecture of this compound demonstrates remarkable spatial organization, where the pyrrolidine ring adopts a specific conformational preference that influences the overall molecular geometry. Chemical identification databases, including those maintained by the Cambridge Structural Database, assign the compound MDL number MFCD28969417, providing a unique identifier for crystallographic and structural studies. The compound's International Union of Pure and Applied Chemistry name systematically describes each structural component, ensuring unambiguous identification within the global chemical literature.
Historical Development of Thiazole Carboxylate Derivatives
The historical trajectory of thiazole carboxylate development traces back to fundamental discoveries in heterocyclic chemistry during the late nineteenth century, when German chemist Arthur Rudolf Hantzsch pioneered the foundational synthetic methodologies for thiazole ring construction. The Hantzsch thiazole synthesis, established in 1887, provided the first systematic approach for generating thiazole rings through condensation reactions between α-haloketones and nucleophilic sulfur-containing reagents such as thioamides and thiourea derivatives. This seminal work established the theoretical framework that would later enable the development of more sophisticated thiazole derivatives, including carboxylate-functionalized variants.
Throughout the twentieth century, the evolution of thiazole carboxylate chemistry experienced significant advancement through the contributions of researchers who recognized the potential for incorporating ester functionalities into thiazole frameworks. The Cook-Heilbron synthesis methodology, developed as an alternative to traditional Hantzsch approaches, demonstrated the feasibility of constructing thiazole rings from α-aminonitriles and carbon disulfide, thereby expanding the synthetic repertoire available for thiazole carboxylate preparation. These methodological advances provided the foundational knowledge necessary for synthesizing complex derivatives such as this compound.
Contemporary research in thiazole carboxylate chemistry has been significantly influenced by advances in medicinal chemistry, where investigators have systematically explored the biological activities of various thiazole derivatives. Studies conducted over the past two decades have demonstrated that thiazole carboxylates exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This recognition of biological activity has driven intensive research efforts focused on developing novel thiazole carboxylate derivatives with enhanced therapeutic potential, leading to the exploration of compounds incorporating additional heterocyclic systems such as pyrrolidine rings.
Significance in Heterocyclic Chemistry
This compound exemplifies the sophisticated molecular design principles that characterize modern heterocyclic chemistry, where multiple ring systems are strategically combined to achieve specific chemical and biological properties. The compound's structural architecture demonstrates the successful integration of thiazole and pyrrolidine heterocycles, creating a molecular framework that exhibits unique reactivity patterns and potential biological activities. Research investigations have established that thiazole derivatives containing pyrrolidine substituents often display enhanced biological activities compared to their non-substituted counterparts, attributing this enhancement to the pyrrolidine ring's influence on molecular conformation and binding interactions.
The thiazole ring system within this compound contributes fundamental chemical properties that include aromaticity, electron delocalization, and multiple reactive sites for chemical modification. Studies have demonstrated that the thiazole ring's aromatic character results from the delocalization of six π electrons across the five-membered ring structure, satisfying Hückel's rule for aromaticity. This aromatic stabilization imparts significant chemical stability to the thiazole core while maintaining sufficient reactivity at specific positions, particularly the C-2 carbon, which bears an acidic proton that facilitates various chemical transformations.
The pyrrolidine substituent in this compound introduces additional complexity to the molecular system through its saturated five-membered ring structure containing nitrogen. Research has shown that pyrrolidine rings contribute conformational flexibility and hydrogen bonding capabilities that can significantly influence molecular interactions with biological targets. The specific positioning of the pyrrolidine ring at the 2-position of the thiazole core creates a unique molecular geometry that may facilitate specific binding interactions with protein targets or enzymatic systems.
Properties
IUPAC Name |
ethyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7(2)13-10(16-9)8-4-5-12-6-8/h8,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNWCGKAZOTUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to form stable interactions with various enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and thereby altering metabolic flux. Additionally, the compound’s interaction with proteins can affect protein folding and stability, further impacting cellular functions.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. The compound’s impact on gene expression can result in altered protein synthesis, affecting cell function and behavior. Moreover, its influence on cellular metabolism can lead to changes in energy production and utilization, impacting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation, affecting their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes. These molecular interactions contribute to the compound’s overall effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, it may degrade, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can affect energy production, biosynthesis, and other essential cellular functions, underscoring the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular function, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution.
Biological Activity
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C₉H₁₀N₂O₂S
- Molecular Weight : 210.25 g/mol
- CAS Number : 1379345-44-4
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Reaction of α-haloketones with thiourea under acidic conditions.
- Introduction of the Pyrrolidine Ring : Nucleophilic substitution using a suitable pyrrolidine derivative.
- Esterification : Reaction with ethanol in the presence of an acid catalyst.
- Hydrochloride Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt.
Biological Activities
The biological activities of this compound include:
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest potential applications in treating bacterial infections, particularly resistant strains .
2. Anticancer Properties
Preliminary studies have shown that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, it has demonstrated potent activity against leukemia cells.
| Cancer Type | IC50 (µM) |
|---|---|
| Leukemia | 0.5 |
| Breast Cancer | 1.0 |
The mechanism appears to involve modulation of signaling pathways related to cell growth and survival .
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of neuroinflammation. It has shown promise in reducing oxidative stress and inflammation markers.
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX.
- Receptor Modulation : It may interact with receptors involved in cell signaling, influencing pathways that regulate apoptosis and cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound exhibited a significant reduction in bacterial load in infected mice models compared to controls, highlighting its potential as a therapeutic agent against bacterial infections.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a marked decrease in tumor size and increased survival rates in xenograft models of breast cancer .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation.
Case Study : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways, which could lead to new therapeutic strategies for cancer treatment.
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides.
Case Study : Research published in Pesticide Biochemistry and Physiology highlighted the effectiveness of thiazole-based compounds as insecticides against agricultural pests. The compound's ability to disrupt metabolic pathways in insects presents a potential avenue for sustainable pest management.
Polymer Synthesis
This compound can serve as a building block in polymer chemistry, particularly in synthesizing new materials with desirable properties.
Data Table: Properties of Thiazole-based Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Biodegradability | Moderate |
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in packaging and coatings.
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
Case Study : A recent study demonstrated that the compound could inhibit neuroinflammation and promote neuronal survival in cellular models of neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate with structurally analogous compounds, focusing on substituents, synthesis routes, and biological activities:
Structural and Functional Insights
- Substituent Effects: Electron-Donating Groups (e.g., methylamino): Enhance nucleophilicity but require protection (e.g., Boc masking) for stability during synthesis . Aromatic/Electron-Withdrawing Groups (e.g., trifluoromethylphenyl): Improve binding to hydrophobic enzyme pockets, as seen in protease inhibitors . Heterocyclic Substituents (e.g., pyridinyl): Facilitate interactions with kinase ATP-binding sites, critical for anticancer activity .
- Biological Activities: Pyridinyl-substituted analogs exhibit IC₅₀ values < 1 µM in CDK9 inhibition assays, comparable to paclitaxel in antiproliferative screens . Sulfonamidoethylamino derivatives show moderate antimicrobial activity, with MIC values ranging from 8–32 µg/mL against E. coli and S. aureus .
Preparation Methods
Core Synthetic Strategy: Hantzsch Thiazole Synthesis
The fundamental approach to synthesize ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate involves the Hantzsch reaction, a classical method for constructing thiazole rings. This reaction typically proceeds via the condensation of α-haloketones with thioamide derivatives in polar solvents.
-
$$
\text{α-Haloketone} + \text{Thioamide} \xrightarrow{\text{Ethanol, reflux}} \text{Thiazole derivative}
$$ -
For example, a related compound, ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, was synthesized by refluxing a mixture of pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol for 5 hours, followed by neutralization and crystallization steps to isolate the product.
Adaptation for Pyrrolidin-3-yl Substitution:
To introduce the pyrrolidin-3-yl group at the 2-position of the thiazole ring, the thioamide component can be substituted with a pyrrolidin-3-yl-containing thioamide or an equivalent precursor. Alternatively, post-thiazole formation functionalization can be employed to attach the pyrrolidinyl moiety.
Preparation of the Pyrrolidin-3-yl Moiety
The pyrrolidin-3-yl group is a key substituent and can be prepared or introduced via several methods:
Catalytic Hydrogenation of Precursors:
According to patent WO2008137087A1, (R)- or (S)-2-methylpyrrolidine can be prepared via catalytic hydrogenation using platinum catalysts under mild conditions, followed by isolation and purification steps including crystallization with tartaric acid salts. This chiral pyrrolidine can then be used as a building block for further coupling reactions.
Functionalization via Coupling Reactions:
The pyrrolidin-3-yl substituent can be introduced through nucleophilic substitution or amide coupling reactions using appropriate activated intermediates, such as acid chlorides or carbonyldiimidazole (CDI)-activated esters, in the presence of bases like triethylamine or diisopropylethylamine.
Coupling and Functional Group Transformations
Ester Formation and Modification:
The ethyl ester group at the 5-position of the thiazole ring is typically introduced by using ethyl 2-chloro-3-oxobutanoate as a starting material in the Hantzsch reaction. Subsequent transformations, such as hydrazinolysis, can convert the ester to hydrazides or other derivatives for further functionalization.
-
Hydrazide derivatives can be cyclized with acetic anhydride or other anhydrides to form 1,3,4-oxadiazole rings fused to the thiazole core, demonstrating the versatility of the intermediate compounds.
Solvent and Reaction Conditions
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Common solvents used include absolute ethanol for reflux reactions, dimethylformamide (DMF) for coupling reactions, and ethyl acetate for extraction and purification steps.
-
Reflux conditions typically range from 3 to 6 hours for the initial Hantzsch reaction and subsequent transformations. Coupling reactions may be conducted at room temperature or slightly elevated temperatures (up to 60 °C) over 16 to 48 hours depending on the reagents.
Purification and Characterization
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Products are often isolated by precipitation upon cooling, filtration, and recrystallization from ethanol or water to achieve high purity.
-
Confirmation of structure is achieved via proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and sometimes X-ray crystallography. For example, ^1H NMR signals for NH2 and NH protons at 4.6 and 9.65 ppm confirm hydrazide formation.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The Hantzsch reaction provides a robust and scalable route to this compound analogues with good yields and purity.
The use of chiral pyrrolidine intermediates prepared via catalytic hydrogenation allows for stereochemical control if required.
Solvent choice and reaction temperature critically influence the reaction rate and product purity; ethanol and DMF are preferred solvents.
Post-synthetic modifications such as hydrazinolysis and cyclization expand the chemical space for biological screening.
Purification by recrystallization is effective in removing impurities and achieving high optical purity if chiral centers are involved.
Q & A
Basic Question: What are the key structural features of Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate, and how do they influence its physicochemical properties?
The compound features a thiazole core substituted with a pyrrolidin-3-yl group at position 2, a methyl group at position 4, and an ethyl ester at position 5. The pyrrolidine ring introduces chirality and hydrogen-bonding potential, while the ester group enhances solubility in organic solvents. Key physicochemical properties include a molecular weight of 277.08 Da, a logP of 3.5 (indicating moderate lipophilicity), and a polar surface area of 76.7 Ų, which impacts bioavailability and membrane permeability .
Basic Question: What methodological approaches are recommended for optimizing the synthesis of this compound?
Synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with α-haloketones, followed by functional group modifications. Critical parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C in ethanol) for cyclization .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Yield optimization : Use of catalysts like piperidine for thiazole ring formation .
Advanced Question: How can computational modeling predict the bioactivity of this compound?
Structure-activity relationship (SAR) studies leverage tools like:
- Molecular docking : Glide XP mode to assess binding affinity to target enzymes (e.g., antifungal CYP51) .
- Quantum mechanics : DFT calculations to evaluate electronic properties of the thiazole-pyrrolidine system .
- In silico ADMET : Predictions using software like SwissADME to optimize pharmacokinetic profiles .
Contradictions in docking scores vs. experimental IC₅₀ values may arise from solvent effects or protein flexibility, requiring validation via MD simulations .
Advanced Question: How do structural modifications impact its biological activity?
Comparative studies highlight:
- Pyrrolidine substitution : Enhances target selectivity (e.g., antifungal activity via steric complementarity) .
- Ester vs. carboxylic acid : The ethyl ester improves cell permeability, while hydrolysis to the acid form increases polarity for renal clearance .
- Methyl group at C4 : Reduces metabolic degradation compared to bulkier substituents .
A SAR table from analogous compounds shows:
| Compound | Substituents | Activity | Notes |
|---|---|---|---|
| A | Triazole + Thiazole | Antifungal | IC₅₀ = 2.1 µM |
| B | Pyrimidine + Triazole | Anticancer | Selectivity index >10 |
Advanced Question: What crystallographic techniques validate its structural accuracy?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms bond lengths (e.g., C-S = 1.74 Å) and dihedral angles. Discrepancies between experimental and DFT-optimized geometries may indicate crystal packing effects. SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .
Advanced Question: How should researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
- Assay conditions : Varying pH or co-solvents (e.g., DMSO) alter compound solubility .
- Structural analogs : Substituting pyrrolidine with piperidine reduces antifungal potency by 60% .
- Enzyme isoforms : Differential inhibition of CYP51A vs. CYP51B in fungal strains .
Standardized protocols (e.g., CLSI guidelines) and isoform-specific assays are recommended for cross-study comparisons .
Advanced Question: What pharmacological assays are suitable for evaluating its antimicrobial potential?
- Broth microdilution : MIC determination against Candida albicans (range: 1–64 µg/mL) .
- Time-kill kinetics : Assess fungicidal vs. fungistatic effects at 2× MIC .
- Resazurin assay : Quantify metabolic inhibition in biofilms .
Advanced Question: Which analytical techniques characterize its purity and stability?
- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.2 min .
- LC-MS : ESI+ mode, [M+H]⁺ = 278.09 m/z .
- Stability studies : Hydrolytic degradation in PBS (pH 7.4) follows first-order kinetics (t₁/₂ = 8.2 h) .
Advanced Question: How can multi-target interactions be experimentally validated?
- SPR biosensing : Measure binding kinetics to multiple receptors (e.g., EGFR, PDGFR) .
- Phage display : Identify peptide ligands competing with the compound for enzyme active sites .
- CRISPR-Cas9 knockout : Confirm target specificity using fungal strains with deleted CYP51 .
Advanced Question: What synthetic strategies address heterocyclic reactivity challenges?
- Regioselective alkylation : Protect the pyrrolidine nitrogen with Boc groups to direct substitution at C2 .
- Oxidative cyclization : Use m-CPBA to convert thioethers to sulfones, enhancing electrophilicity .
- Microwave-assisted synthesis : Reduce reaction times for cyclocondensation steps (e.g., 30 min vs. 12 h) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
